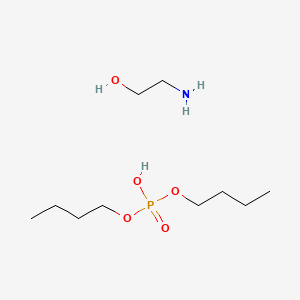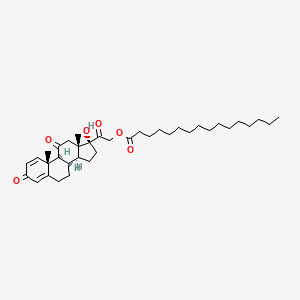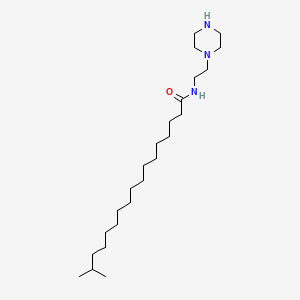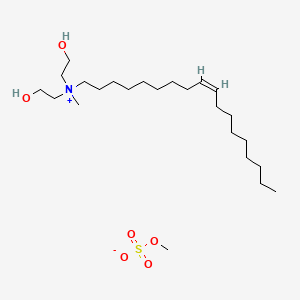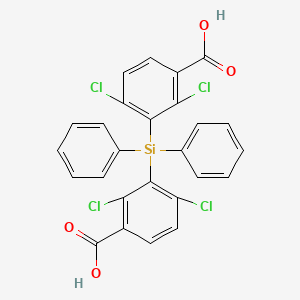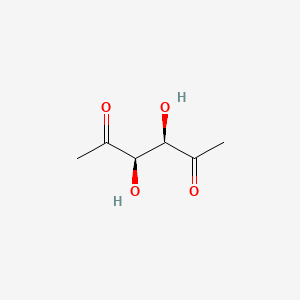
threo-2,5-Hexodiulose, 1,6-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
threo-2,5-Hexodiulose, 1,6-dideoxy-: is a chemical compound with the molecular formula C6H10O4 It is a derivative of hexose, a six-carbon sugar, and is characterized by the absence of hydroxyl groups at the first and sixth carbon positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy- typically involves the oxidation of specific hexose derivatives. One common method is the oxidation of D-fructose using reagents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4). The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl groups at the second and fifth carbon positions, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of threo-2,5-Hexodiulose, 1,6-dideoxy- is less common due to the specialized nature of the compound. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions: threo-2,5-Hexodiulose, 1,6-dideoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the hexose backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and polyols.
Substitution: Halogenated hexose derivatives.
Wissenschaftliche Forschungsanwendungen
threo-2,5-Hexodiulose, 1,6-dideoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and as a model compound for understanding carbohydrate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Wirkmechanismus
The mechanism of action of threo-2,5-Hexodiulose, 1,6-dideoxy- involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for various oxidoreductases, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, contributing to the compound’s biological and chemical activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
D-threo-2,5-Hexodiulose: A closely related compound with similar chemical properties.
1,6-Dideoxyhexo-2,5-diulose: Another derivative of hexose with comparable reactivity.
3,4-Hexodiulose, 2,5-anhydro-1,6-dideoxy-: A structurally similar compound with distinct functional groups.
Uniqueness: threo-2,5-Hexodiulose, 1,6-dideoxy- is unique due to its specific structural features and reactivity. The absence of hydroxyl groups at the first and sixth carbon positions distinguishes it from other hexose derivatives, making it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
36871-96-2 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(3R,4R)-3,4-dihydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
RQDWELNLPMBYMA-WDSKDSINSA-N |
Isomerische SMILES |
CC(=O)[C@@H]([C@H](C(=O)C)O)O |
Kanonische SMILES |
CC(=O)C(C(C(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


